4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide
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Overview
Description
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is a chemical compound with the molecular formula C13H10ClFN2O and a molecular weight of 264.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 5-fluoro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(5-fluoro-2-methylphenyl)benzamide
- 4-Chloro-N-(5-fluoro-2-methylphenyl)acetamide
- 4-Chloro-N-(5-fluoro-2-methylphenyl)urea
Uniqueness
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various
Properties
Molecular Formula |
C13H10ClFN2O |
---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-2-3-10(15)7-11(8)17-13(18)12-6-9(14)4-5-16-12/h2-7H,1H3,(H,17,18) |
InChI Key |
RYQBPWXRVZQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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